molecular formula C16H23NO2 B7570786 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone

1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone

Cat. No. B7570786
M. Wt: 261.36 g/mol
InChI Key: MNLOWLJJTIWJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEP is a piperidine derivative that has been synthesized through a multistep process.

Scientific Research Applications

1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been found to have a modulatory effect on the dopamine system, which is involved in reward and motivation. In pharmacology, 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been studied for its potential use as a drug target for the treatment of various diseases, including Parkinson's disease and schizophrenia. In medicinal chemistry, 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been studied for its potential use as a lead compound for the development of new drugs.

Mechanism of Action

1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been found to have a modulatory effect on the dopamine system by inhibiting the reuptake of dopamine. This leads to an increase in extracellular dopamine levels, which in turn, activates dopamine receptors. The activation of dopamine receptors is involved in reward and motivation, which may explain the potential therapeutic effects of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone in various diseases.
Biochemical and Physiological Effects:
1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has been found to have various biochemical and physiological effects, including an increase in extracellular dopamine levels, an activation of dopamine receptors, and a modulation of the dopamine system. These effects may explain the potential therapeutic effects of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone in various diseases.

Advantages and Limitations for Lab Experiments

1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, one limitation of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, including the development of new drugs based on 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the safety and toxicity of 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone, as well as its potential side effects.

Synthesis Methods

1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with piperidine, followed by the reaction of the resulting product with ethyl chloroacetate, and finally, the reaction of the resulting product with sodium borohydride. The final product obtained is 1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone.

properties

IUPAC Name

1-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)14-4-6-15(7-5-14)19-16-8-10-17(11-9-16)13(3)18/h4-7,12,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLOWLJJTIWJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.